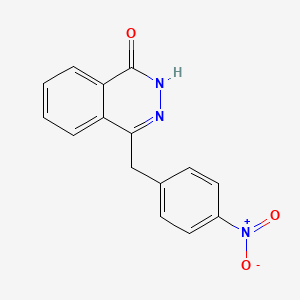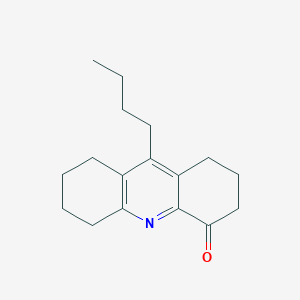
9-Butyl-2,3,5,6,7,8-hexahydro-4(1H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group attached to the nitrogen atom of the acridine ring system, which is partially hydrogenated, making it a hexahydroacridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine or its derivatives.
Hydrogenation: The acridine ring system is partially hydrogenated to form the hexahydroacridine core. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Butylation: The butyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the partially hydrogenated acridine with butyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to fully hydrogenated acridine derivatives.
Substitution: The butyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides (e.g., butyl bromide) in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Acridone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various alkyl or functional group-substituted acridine derivatives.
Scientific Research Applications
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The butyl group and the partially hydrogenated acridine core contribute to its binding affinity and selectivity. The compound may inhibit or modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Butylacridine: Lacks the hydrogenation of the acridine ring.
2,3,5,6,7,8-Hexahydroacridin-4(1H)-one: Lacks the butyl group.
9-Butyl-2,3,5,6,7,8-tetrahydroacridin-4(1H)-one: Partially hydrogenated with fewer hydrogen atoms.
Uniqueness
9-Butyl-2,3,5,6,7,8-hexahydroacridin-4(1H)-one is unique due to its specific combination of a butyl group and a partially hydrogenated acridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
99922-92-6 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
9-butyl-2,3,5,6,7,8-hexahydro-1H-acridin-4-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h2-11H2,1H3 |
InChI Key |
QBPDEDBUTGNVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCCC(=O)C2=NC3=C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


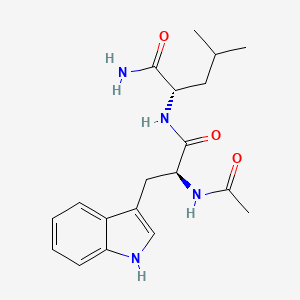
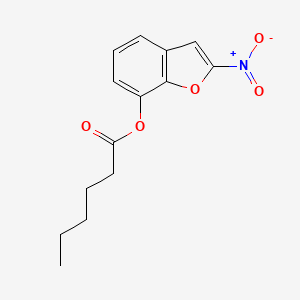

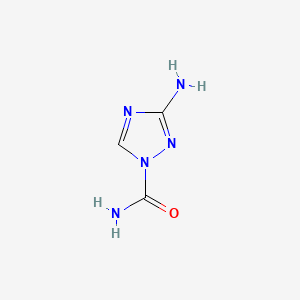

![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
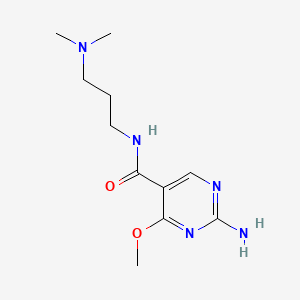
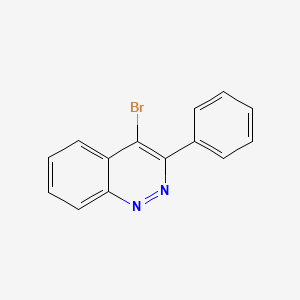
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
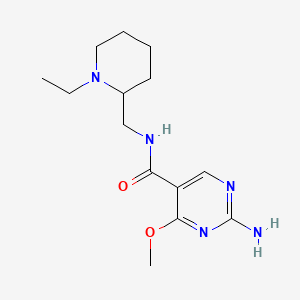
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

